molecular formula C7H16ClNO2 B1375744 4-Amino-3,4-dimethylpentanoic acid hydrochloride CAS No. 1401425-21-5

4-Amino-3,4-dimethylpentanoic acid hydrochloride

Cat. No. B1375744
M. Wt: 181.66 g/mol
InChI Key: KRNURCGGQGMYCA-UHFFFAOYSA-N
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Description

4-Amino-3,4-dimethylpentanoic acid hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 . It has a molecular weight of 181.66 g/mol . The IUPAC name for this compound is ®-3-amino-4,4-dimethylpentanoic acid hydrochloride .


Molecular Structure Analysis

The InChI code for 4-Amino-3,4-dimethylpentanoic acid hydrochloride is 1S/C7H15NO2.ClH/c1-7(2,3)5(8)4-6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m1./s1 . The canonical SMILES structure is CC©©C©C(=O)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 181.66 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound is 181.0869564 g/mol . The topological polar surface area of the compound is 63.3 Ų . The compound has a heavy atom count of 11 .

Scientific Research Applications

1. Astrobiology and Prebiotic Chemistry

The study of amino acids in meteorites, such as the Murchison meteorite, provides insight into the asymmetric influence on organic chemical evolution before the origin of life. Gas chromatographic-mass spectral analyses of amino acids like 2-amino-2,3-dimethylpentanoic acid and its stereoisomers in these meteorites reveal an excess of the L enantiomer, which is significant for understanding prebiotic chemistry and astrobiology (Cronin & Pizzarello, 1997).

2. Synthesis and Structural Characterization

The synthesis of various structurally similar amino acids and their derivatives, like 2-amino-4,5-dimethylbenzoic acid, is important in organic chemistry. These compounds are characterized using techniques like Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR), contributing to our understanding of organic synthesis methods and structural analysis (Cheng Lin, 2013).

3. Pharmaceutical Intermediate Synthesis

The synthesis of compounds like 4-amino-1,3-dimethylpyrazole hydrochloride is crucial in the pharmaceutical industry. These compounds serve as starting materials for various pharmaceuticals and are synthesized through multi-step sequences, showcasing their importance in drug development and production (Graham, Brown, & Ford, 2010).

4. Peptide Research and Properties

In peptide research, amino acids like neopentylglycine (2-amino-4,4-dimethylpentanoic acid) are used to study the physical properties and conformation of peptides. These studies are important for understanding the role of noncoded amino acids with bulky side chains in biological systems (Pospíšek & Bláha, 1987).

5. Development of New Analytical Tools

The development of new unnatural amino acids based on solvatochromic fluorophores, like 4-N,N-dimethylamino-1,8-naphthalimide, is significant for studying protein-protein interactions. These amino acids have applications in biochemical and biophysical research due to their fluorescence properties and sensitivity to changes in the local solvent environment (Loving & Imperiali, 2008).

6. Polymer Science and Bioactivity

Amino acid derivatives, such as those synthesized from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, are used to modify polymers like poly vinyl alcohol/acrylic acid hydrogels. These modifications have potential applications in medical and antibacterial materials, showcasing the role of amino acid derivatives in enhancing the properties of polymers (Aly & El-Mohdy, 2015).

Safety And Hazards

The compound is classified as a warning signal word class . The precautionary statements associated with the compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 . The hazard statements associated with the compound are H302, H312, and H332 .

properties

IUPAC Name

4-amino-3,4-dimethylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(4-6(9)10)7(2,3)8;/h5H,4,8H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNURCGGQGMYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,4-dimethylpentanoic acid hydrochloride

CAS RN

1401425-21-5
Record name Pentanoic acid, 4-amino-3,4-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401425-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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